molecular formula C10H14BrN3O2S B1327043 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1218124-12-9

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1327043
CAS No.: 1218124-12-9
M. Wt: 320.21 g/mol
InChI Key: ZAYBVFKJMUWNCU-UHFFFAOYSA-N
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Description

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a thiazolidine derivative under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The bromine atom on the pyrazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and thiazolidine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative used in various synthetic applications.

    Thiazolidine-4-carboxylic acid: A thiazolidine derivative with applications in organic synthesis and medicinal chemistry.

    Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system, known for their biological activity.

Uniqueness

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the pyrazole and thiazolidine rings, which imparts distinct chemical and biological properties. This dual-ring system can offer enhanced stability, reactivity, and potential for diverse interactions with biological targets compared to simpler analogs.

Properties

IUPAC Name

2-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2S/c1-5-9(11)6(2)14(13-5)3-8-12-7(4-17-8)10(15)16/h7-8,12H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYBVFKJMUWNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2NC(CS2)C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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